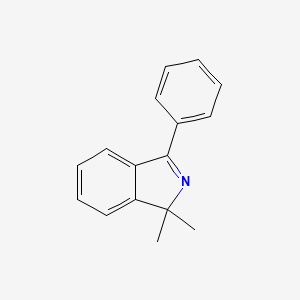![molecular formula C20H25N3 B13101395 4-((10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)methyl)piperazin-1-amine](/img/structure/B13101395.png)
4-((10,11-Dihydro-5H-dibenzo[a,d][7]annulen-5-yl)methyl)piperazin-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)methyl)piperazin-1-amine is a complex organic compound with a unique structure that includes a dibenzoannulene core and a piperazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)methyl)piperazin-1-amine typically involves multiple steps. One common method starts with the preparation of 10,11-dihydro-5H-dibenzoa,dannulen-5-one, which is then subjected to various reactions to introduce the piperazine moiety. For example, the reaction of 10,11-dihydro-5H-dibenzoa,dannulen-5-one with piperazine under specific conditions can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient synthesis. For instance, the use of palladium catalysts in the presence of aromatic compounds can facilitate the formation of the target product .
Análisis De Reacciones Químicas
Types of Reactions
4-((10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)methyl)piperazin-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like selenium dioxide.
Reduction: Reduction reactions can be performed using sodium borohydride.
Substitution: Substitution reactions can occur with halogens or other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Selenium dioxide.
Reducing agents: Sodium borohydride.
Substitution reagents: Halogens, N-bromosuccinimide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the dibenzoannulene core .
Aplicaciones Científicas De Investigación
4-((10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)methyl)piperazin-1-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mecanismo De Acción
The mechanism of action of 4-((10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)methyl)piperazin-1-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to the observed effects .
Comparación Con Compuestos Similares
Similar Compounds
- 10,11-Dihydro-5H-dibenzoa,dannulen-5-one : A precursor in the synthesis of the target compound.
- 5-Hydroxy-10,11-dihydro-5H-dibenzo[a,d]cycloheptene : Another related compound with similar structural features .
Uniqueness
4-((10,11-Dihydro-5H-dibenzoa,dannulen-5-yl)methyl)piperazin-1-amine is unique due to its combination of a dibenzoannulene core and a piperazine moiety. This structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Propiedades
Fórmula molecular |
C20H25N3 |
|---|---|
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylmethyl)piperazin-1-amine |
InChI |
InChI=1S/C20H25N3/c21-23-13-11-22(12-14-23)15-20-18-7-3-1-5-16(18)9-10-17-6-2-4-8-19(17)20/h1-8,20H,9-15,21H2 |
Clave InChI |
GCZKJOIGZADINX-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)CN4CCN(CC4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Ethyl-3,5-dimethyl-7H-thiazolo[3,2-a]pyrimidin-7-one](/img/structure/B13101312.png)






![2-(4-Chlorophenyl)-[1,2,4]triazolo[1,5-A]pyridine](/img/structure/B13101359.png)
![3-Methyl-1-azabicyclo[3.2.1]octane](/img/structure/B13101360.png)



![2-[3-(2,5-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13101388.png)

